

In-Depth Technical Guide: 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-1,3,5-trimethylpyrazole hydrochloride

Cat. No.: B581376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a heterocyclic amine salt with the CAS number 1185303-62-1. It serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.^{[1][2]} The pyrazole core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Amino-1,3,5-trimethylpyrazole hydrochloride**, along with detailed experimental protocols and conceptual diagrams to aid in research and development.

Chemical and Physical Properties

A summary of the key quantitative data for **4-Amino-1,3,5-trimethylpyrazole hydrochloride** and its corresponding free base, 4-Amino-1,3,5-trimethyl-1H-pyrazole, is presented in Table 1.

Property	4-Amino-1,3,5-trimethylpyrazole hydrochloride	4-Amino-1,3,5-trimethyl-1H-pyrazole
CAS Number	1185303-62-1[2]	28466-21-9
Molecular Formula	C ₆ H ₁₂ ClN ₃ [2]	C ₆ H ₁₁ N ₃
Molecular Weight	161.63 g/mol [2]	125.17 g/mol
Appearance	Beige solid	White to cream to pale brown crystals or powder
Purity	Typically ≥95%	Typically ≥96.0% (by GC)
Melting Point	Not specified	100.0-106.0 °C
Storage	Room temperature, dry conditions[2]	Not specified

Synthesis and Experimental Protocols

The synthesis of **4-Amino-1,3,5-trimethylpyrazole hydrochloride** typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole (Free Base)

A common method for the synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole is through the catalytic hydrogenation of a corresponding nitropyrazole precursor.

Experimental Protocol:

- Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the nitro-precursor, 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles), in methanolic ammonia (100 mL).
- Catalyst Addition: Carefully add Raney nickel (1 g) to the solution.
- Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.

- Reaction Monitoring: Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates the complete consumption of the starting material.
- Work-up:
 - Carefully filter the reaction mixture to remove the Raney nickel catalyst.
 - Concentrate the filtrate in vacuo to obtain a residue.
 - Triturate the residue several times with ethyl ether.
 - Decant the ether and concentrate it to dryness to yield 4-Amino-1,3,5-trimethyl-1H-pyrazole as a pale red solid.[3]
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

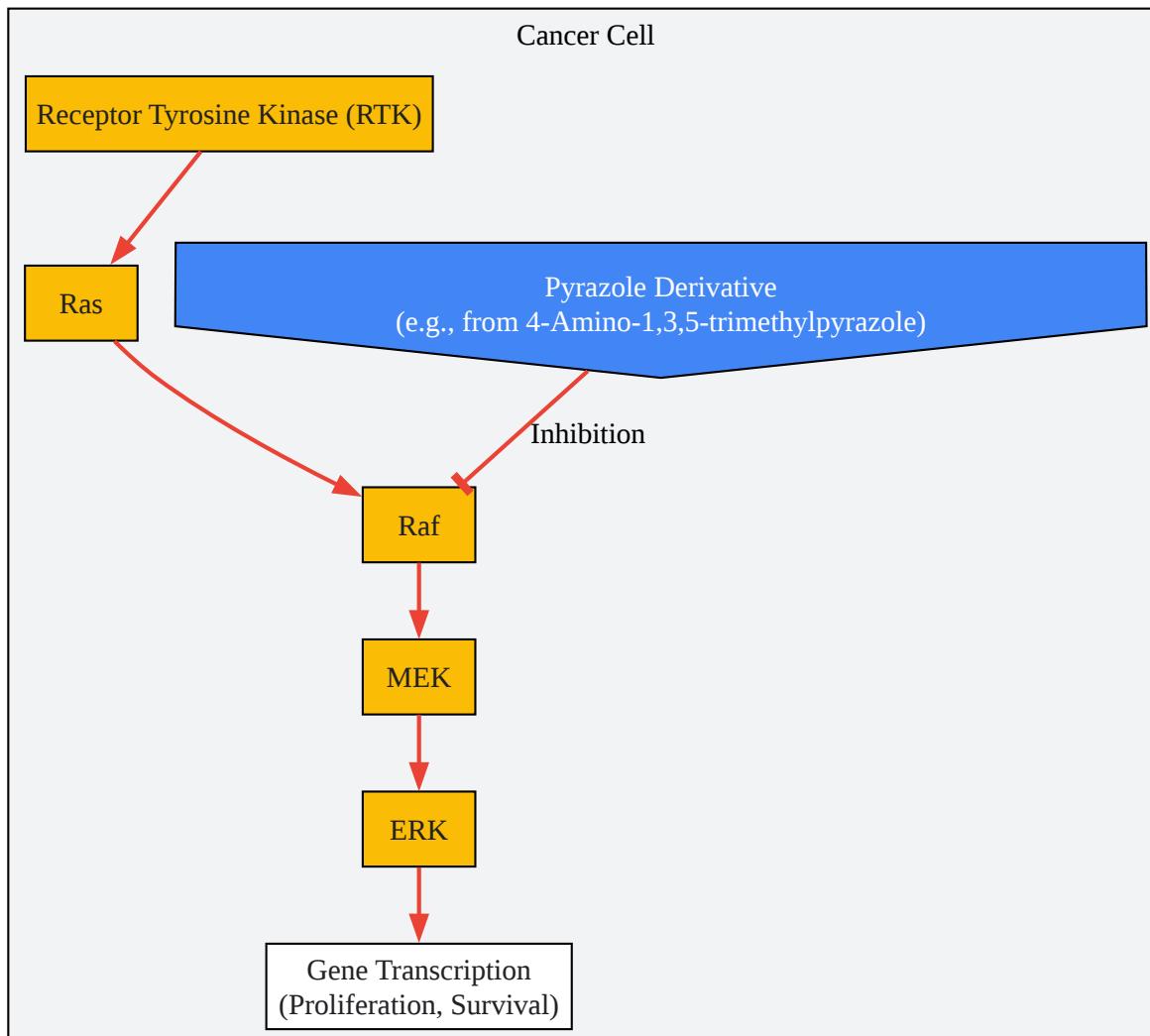
Synthesis of 4-Amino-1,3,5-trimethylpyrazole Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

- Dissolution: Dissolve the synthesized 4-Amino-1,3,5-trimethyl-1H-pyrazole in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.
- Acidification: While stirring, add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic.
- Precipitation: The hydrochloride salt will precipitate out of the solution.
- Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield **4-Amino-1,3,5-trimethylpyrazole hydrochloride**.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **4-Amino-1,3,5-trimethylpyrazole hydrochloride**.

Applications in Research and Drug Development

While specific biological activities of **4-Amino-1,3,5-trimethylpyrazole hydrochloride** are not extensively documented, its pyrazole core suggests its utility as a scaffold in medicinal chemistry. Derivatives of aminopyrazoles have shown a broad spectrum of pharmacological activities.

Potential as a Scaffold for Kinase Inhibitors

Many pyrazole-containing compounds are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. The amino group at the 4-position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Agrochemical Applications

Derivatives of 1,3,5-trimethylpyrazole have been synthesized and evaluated for their insecticidal and acaricidal activities. For instance, malonamide derivatives incorporating the

1,3,5-trimethylpyrazole moiety have shown significant mortality against pests like *Tetranychus cinnabarinus* and *Plutella xylostella*. This suggests that **4-Amino-1,3,5-trimethylpyrazole hydrochloride** can be a valuable starting material for the development of new pesticides.

Conclusion

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its straightforward synthesis and the known biological activities of related pyrazole derivatives make it an attractive starting point for the design and synthesis of novel bioactive compounds. Further research into the direct biological effects of this compound and the development of new derivatives is warranted to fully explore its therapeutic and commercial potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Amino-1,3,5-trimethylpyrazole hydrochloride [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Amino-1,3,5-trimethylpyrazole Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581376#4-amino-1-3-5-trimethylpyrazole-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com